

# Technical Guide: Preliminary Spectroscopic Data of 1-Pyrazin-2-yl-1,4-diazepane

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## Compound of Interest

Compound Name: 1-Pyrazin-2-yl-1,4-diazepane

Cat. No.: B1333839

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**Abstract:** This document provides a summary of predicted preliminary spectroscopic data for the novel compound **1-Pyrazin-2-yl-1,4-diazepane**. In the absence of published experimental spectra, this guide furnishes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to support initial characterization and future experimental work. Detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this class of compounds are also presented to facilitate its inclusion in drug discovery and development pipelines.

## Predicted Spectroscopic Data

Due to the novelty of **1-Pyrazin-2-yl-1,4-diazepane**, experimental spectroscopic data is not yet available in published literature. The following tables present predicted data generated from computational models and analysis of characteristic functional groups. These values should be considered as a preliminary guide for identification purposes.

### Table 1: Predicted <sup>1</sup>H NMR Data

Predicted for CDCl<sub>3</sub> solvent.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~8.21	d	1H	Pyrazine H-3
~8.08	d	1H	Pyrazine H-5
~7.95	dd	1H	Pyrazine H-6
~4.01	t	2H	Diazepane N-CH <sub>2</sub>
~3.85	t	2H	Diazepane N-CH <sub>2</sub>
~3.15	t	2H	Diazepane N-CH <sub>2</sub>
~2.98	t	2H	Diazepane N-CH <sub>2</sub>
~2.10	p	2H	Diazepane C-CH <sub>2</sub> -C
~1.85	s (broad)	1H	Diazepane NH

## Table 2: Predicted <sup>13</sup>C NMR Data

Predicted for CDCl<sub>3</sub> solvent.

Chemical Shift ( $\delta$ ) ppm	Assignment
~155.8	Pyrazine C-2
~143.2	Pyrazine C-5
~142.0	Pyrazine C-3
~134.5	Pyrazine C-6
~55.1	Diazepane C-7
~53.9	Diazepane C-5
~48.2	Diazepane C-2
~47.5	Diazepane C-3
~28.7	Diazepane C-6

**Table 3: Predicted Infrared (IR) Absorption Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
3350 - 3250	Medium, Broad	N-H Stretch	Secondary Amine (Diazepane)
3100 - 3000	Weak	C-H Stretch	Aromatic (Pyrazine)
2950 - 2850	Medium	C-H Stretch	Aliphatic (Diazepane)
~1600, ~1480	Medium-Weak	C=C, C=N Stretch	Aromatic Ring (Pyrazine)
1350 - 1250	Medium-Strong	C-N Stretch	Aryl-Amine
1200 - 1100	Medium	C-N Stretch	Aliphatic Amine

**Table 4: Predicted Mass Spectrometry (MS) Data**

m/z	Interpretation
192.11	[M] <sup>+</sup> (Molecular Ion)
193.12	[M+H] <sup>+</sup> (Protonated Molecule)
135.07	Fragment: Loss of C <sub>3</sub> H <sub>7</sub> N (diazepane fragment)
108.06	Fragment: Loss of C <sub>4</sub> H <sub>8</sub> N <sub>2</sub> (diazepane ring)
95.05	Fragment: Pyrazinyl cation
81.04	Fragment: C <sub>4</sub> H <sub>3</sub> N <sub>2</sub> (Pyrazine core fragment)

## Experimental Protocols

The following sections describe generalized procedures for the synthesis and spectroscopic characterization of N-aryl-1,4-diazepanes, which can be adapted for **1-Pyrazin-2-yl-1,4-diazepane**.

### Synthesis Protocol: Buchwald-Hartwig Amination

A common method for the synthesis of N-aryl heterocyclic amines is the Buchwald-Hartwig amination.

- **Reaction Setup:** To an oven-dried Schlenk flask, add  $\text{Pd}_2(\text{dba})_3$  (1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos; 2-4 mol%), and a base such as NaOt-Bu or  $\text{Cs}_2\text{CO}_3$  (1.5-2.0 equivalents).
- **Reagents:** Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add 2-chloropyrazine (1.0 equivalent) and 1,4-diazepane (1.1-1.2 equivalents).
- **Solvent:** Add anhydrous, degassed toluene or dioxane via syringe.
- **Reaction:** Stir the mixture at 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired **1-Pyrazin-2-yl-1,4-diazepane**.

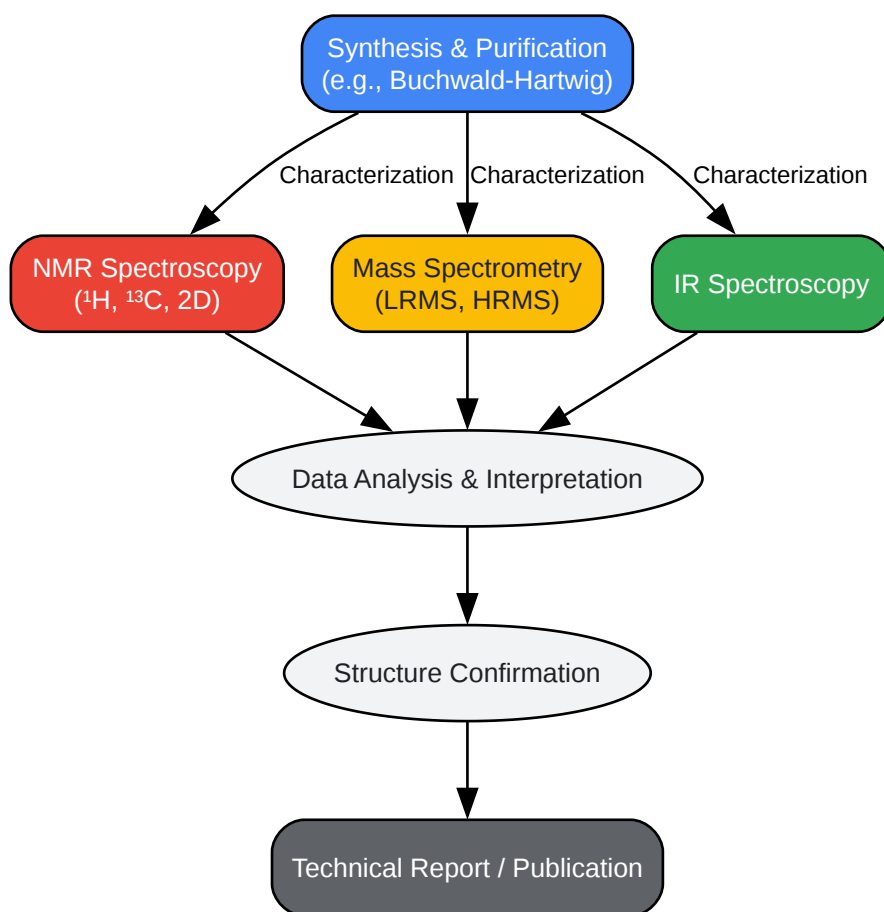
## Spectroscopic Analysis Protocols

- **Sample Preparation:** Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.<sup>[1]</sup>
- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.<sup>[2]</sup> For  $^1\text{H}$  NMR, a typical acquisition involves 16-64 scans. For  $^{13}\text{C}$  NMR, several hundred to several thousand scans may be necessary depending on the sample concentration.<sup>[1]</sup>
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).<sup>[1]</sup>

- **Sample Preparation (Thin Film Method):** Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride.<sup>[3]</sup> Apply a drop of the solution to a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.<sup>[3]</sup>
- **Data Acquisition:** Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Analysis:** Identify the characteristic absorption bands and compare them with known correlation tables to confirm the presence of key functional groups.<sup>[4]</sup><sup>[5]</sup>
- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Data Acquisition:** Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a liquid chromatograph (LC-MS).<sup>[6]</sup> Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules.<sup>[7]</sup> Acquire the spectrum in positive ion mode.
- **Data Analysis:** Determine the mass of the molecular ion ( $[\text{M}]^+$ ) or the protonated molecule ( $[\text{M}+\text{H}]^+$ ). Analyze the fragmentation pattern to gain structural information.<sup>[8]</sup> High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

## Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity like **1-Pyrazin-2-yl-1,4-diazepane**.



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Caption: General workflow for synthesis and spectroscopic analysis.

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